Ethyl 2-(pyrazin-2-ylamino)acetate

Description

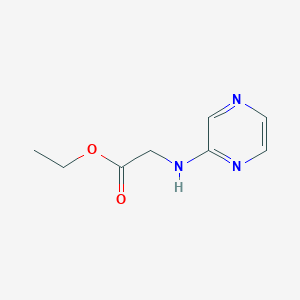

Ethyl 2-(pyrazin-2-ylamino)acetate is an organic compound featuring a pyrazine ring substituted with an amino group at the 2-position, linked to an ethyl acetate moiety. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties. This compound’s structure combines the electron-deficient pyrazine core with a flexible ester side chain, enabling interactions with biological targets and influencing physicochemical properties such as solubility and stability .

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 2-(pyrazin-2-ylamino)acetate |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-11-7-5-9-3-4-10-7/h3-5H,2,6H2,1H3,(H,10,11) |

InChI Key |

ZNVZPCFHWHRPRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=NC=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of Ethyl 2-(pyrazin-2-ylamino)acetate, highlighting variations in heterocyclic cores, substituents, and functional groups:

Reactivity Trends :

Physicochemical Properties

- Solubility : Piperidine analogs (e.g., ) show higher aqueous solubility due to the saturated N-heterocycle, while pyrazine derivatives are more lipophilic.

- Stability: Aromatic π-π interactions in pyrazine/pyrimidine derivatives (e.g., ) enhance crystalline stability compared to non-aromatic analogs.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(pyrazin-2-ylamino)acetate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as coupling pyrazine derivatives with ethyl glycinate under nucleophilic conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C during acylation steps minimizes side reactions (e.g., hydrolysis of the ester group) .

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances reaction efficiency in esterification steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, critical for reproducible bioactivity studies .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR : and NMR confirm the pyrazine ring substitution pattern and ester functionality. Aromatic protons appear as doublets at δ 8.2–8.5 ppm, while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement. Challenges include resolving disorder in the ethyl ester moiety due to rotational flexibility .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 210.08) .

Q. How does the solubility profile of this compound impact formulation in pharmacological studies?

The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. For in vitro assays:

- Use DMSO stocks (<1% final concentration) to avoid cellular toxicity .

- For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based carriers to enhance bioavailability .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound derivatives using SHELX software?

- Disorder modeling : Flexible ethyl ester groups often require multi-position occupancy refinement, increasing computational complexity .

- Hydrogen bonding networks : Weak interactions (e.g., N–H···O) between the pyrazine amino group and ester carbonyl must be resolved via high-resolution (<0.8 Å) data .

- Twinned crystals : Use the TWIN/BASF commands in SHELXL to correct for pseudo-merohedral twinning .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Re-evaluate force fields : Adjust torsion parameters in molecular docking (e.g., AMBER vs. CHARMM) to better model pyrazine ring interactions .

- Validate binding assays : Use orthogonal methods (e.g., SPR and ITC) to confirm enzyme inhibition constants () and rule out assay artifacts .

- Meta-analysis : Compare bioactivity trends across structural analogs (Table 1) to identify outliers caused by substituent electronic effects .

Table 1: Bioactivity Comparison of Pyrazine Derivatives

| Compound | IC50 (μM) COX-2 | LogP |

|---|---|---|

| This compound | 12.3 ± 1.2 | 1.8 |

| Pyrazinamide | >100 | -0.5 |

| Ethyl 2-(6-chloropyrazin-2-yl)acetate | 8.7 ± 0.9 | 2.1 |

| Data sourced from enzymatic inhibition assays |

Q. What strategies optimize interactions between this compound and biological targets (e.g., kinases, GPCRs)?

- Bioisosteric replacement : Substitute the pyrazine ring with pyridazine to enhance π-π stacking with hydrophobic kinase pockets .

- Pro-drug design : Hydrolyze the ethyl ester in vivo to increase carboxylic acid bioavailability .

- SAR studies : Systematically modify the aminoacetate side chain to improve binding entropy (e.g., methyl vs. trifluoromethyl groups) .

Q. How to validate structure-activity relationships (SAR) when structural analogs show divergent biological properties?

- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., pyrazine vs. pyridine rings) using regression models .

- Crystallographic docking : Overlay ligand-bound protein structures (PDB) to identify steric clashes or favorable H-bonding .

- MD simulations : Perform 100-ns trajectories to assess dynamic binding stability in aqueous vs. membrane environments .

Q. What analytical approaches address purity discrepancies in synthesized batches of this compound?

- HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities at 254 nm; adjust gradient elution to resolve co-eluting byproducts .

- NMR purity assays : Integrate residual solvent peaks (e.g., DCM at δ 5.3 ppm) to quantify impurities below 0.5% .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values to validate stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.